

Application Notes and Protocols for IMP2 Immunohistochemistry in Paraffin-Embedded Tissues

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Compound of Interest		
Compound Name:	Imp2-IN-3	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development to reliably visualize IMP2 expression in tissues, which is often associated with cancer progression.

Introduction

IMP2 is an RNA-binding protein that plays a crucial role in embryonic development and is reexpressed in various cancers. Its expression has been linked to tumor cell proliferation, invasion, and poor prognosis in several malignancies, including ovarian, pancreatic, and gallbladder cancers. Therefore, the accurate detection of IMP2 in tissue samples is critical for both basic research and clinical investigations. This protocol outlines a validated method for IMP2 IHC on FFPE tissues, ensuring reproducible and reliable results.

Signaling Pathway of IMP2 in Cancer



IMP2 is a key regulator of the IGF2/PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. IMP2 binds to the mRNA of Insulin-like Growth Factor 2 (IGF2), promoting its translation and leading to increased IGF2 protein levels. Secreted IGF2 then binds to its receptor, IGF1R, activating the downstream PI3K/Akt signaling cascade. This activation promotes cell proliferation, growth, survival, and migration, contributing to tumor progression.



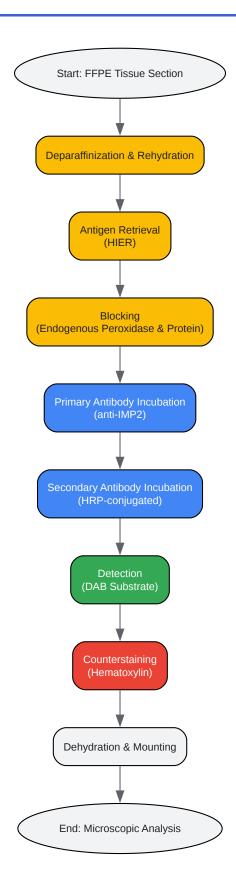
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IMP2-regulated IGF2/PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram illustrates the major steps in the IMP2 immunohistochemistry protocol for paraffin-embedded tissues.





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Workflow for IMP2 Immunohistochemistry.



Quantitative Data Summary

The following table summarizes the key quantitative parameters for the IMP2 IHC protocol.



Parameter	Recommended Value/Range	Notes
Tissue Section Thickness	4-5 μm	Thinner sections can improve morphology and antibody penetration.
Antigen Retrieval Buffer	1mM EDTA, pH 8.0	Heat-induced epitope retrieval (HIER) is recommended.
Antigen Retrieval Temperature	95-100°C	Optimal temperature for breaking protein cross-links.
Antigen Retrieval Duration	20-40 minutes	Time should be optimized for the specific tissue type and fixation.
Endogenous Peroxidase Block	0.3% H ₂ O ₂ in Methanol	10-15 minute incubation is typically sufficient.
Blocking Solution	5% Normal Goat Serum + 1% BSA in TBS-T	Serum should match the species of the secondary antibody.
Blocking Incubation Time	60 minutes at Room Temperature	Ensures complete blocking of non-specific binding sites.
Primary Antibody Dilution	1:50 - 1:200	Start with 1:100 and optimize based on signal intensity.
Primary Antibody Incubation	Overnight at 4°C	Longer incubation at a lower temperature enhances specificity.
Secondary Antibody Dilution	Per manufacturer's recommendation	Typically in the range of 1:200 - 1:500.
Secondary Antibody Incubation	60 minutes at Room Temperature	
DAB Substrate Incubation	2-10 minutes	Monitor development under a microscope to avoid overstaining.



Hematoxylin Counterstain

1-2 minutes

Adjust time based on desired nuclear staining intensity.

Detailed Experimental Protocol

- 1. Deparaffinization and Rehydration
- Immerse slides in two changes of xylene for 5 minutes each.
- Hydrate the sections by sequential immersion in:
 - 100% Ethanol: 2 changes, 3 minutes each.
 - 95% Ethanol: 1 minute.
 - 70% Ethanol: 1 minute.
- Rinse slides in distilled water for 5 minutes.
- 2. Antigen Retrieval (Heat-Induced Epitope Retrieval HIER)
- Pre-heat a steamer or water bath containing a staining dish with 1mM EDTA buffer (pH 8.0) to 95-100°C.
- Immerse the slides in the pre-heated EDTA buffer.
- Cover the staining dish loosely and incubate for 20-40 minutes.
- Remove the staining dish from the heat source and allow the slides to cool in the buffer for 20 minutes at room temperature.
- Rinse the sections with Tris-buffered saline with 0.05% Tween 20 (TBS-T) for 2 changes of 2 minutes each.
- 3. Blocking
- Endogenous Peroxidase Blocking: Immerse slides in 0.3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.



- Rinse slides with TBS-T for 2 changes of 2 minutes each.
- Protein Blocking: Apply a blocking solution containing 5% normal goat serum and 1% Bovine Serum Albumin (BSA) in TBS-T.
- Incubate for 60 minutes at room temperature in a humidified chamber.
- 4. Primary Antibody Incubation
- Gently tap off the excess blocking solution.
- Apply the anti-IMP2 primary antibody diluted 1:100 in the blocking solution.
- Incubate overnight at 4°C in a humidified chamber.
- 5. Secondary Antibody Incubation and Detection
- The next day, bring the slides to room temperature and wash with TBS-T for 3 changes of 5 minutes each.
- Apply a goat anti-rabbit HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions in the blocking solution.
- Incubate for 60 minutes at room temperature in a humidified chamber.
- Wash with TBS-T for 3 changes of 5 minutes each.
- Apply 3,3'-Diaminobenzidine (DAB) substrate and incubate for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor the reaction under a microscope.
- Rinse the slides thoroughly with distilled water to stop the reaction.
- 6. Counterstaining, Dehydration, and Mounting
- Counterstain the sections with Hematoxylin for 1-2 minutes.
- "Blue" the sections in running tap water for 5-10 minutes.
- Dehydrate the sections by sequential immersion in:



70% Ethanol: 1 minute.

95% Ethanol: 1 minute.

100% Ethanol: 2 changes, 3 minutes each.

• Clear the sections in two changes of xylene for 5 minutes each.

Mount the coverslip using a permanent mounting medium.

Data Interpretation and Scoring

IMP2 staining is typically observed in the cytoplasm of tumor cells. The staining intensity and the percentage of positive cells can be semi-quantitatively assessed using a scoring system such as the H-score.

H-Score Calculation:

The H-score is calculated by summing the percentage of cells stained at each intensity level multiplied by the corresponding intensity score.

- Intensity Scores:
 - 0 = No staining
 - 1+ = Weak staining
 - 2+ = Moderate staining
 - 3+ = Strong staining
- Formula: H-score = [1 x (% of 1+ cells)] + [2 x (% of 2+ cells)] + [3 x (% of 3+ cells)]

The H-score ranges from 0 to 300 and provides a continuous variable for statistical analysis. A cut-off for "high" versus "low" expression should be determined based on the specific study and tissue type. In some studies, any positivity in more than 5% of tumor cells is considered a positive result.



Troubleshooting

For common issues such as high background, weak or no staining, and non-specific staining, refer to standard IHC troubleshooting guides. Key factors to re-evaluate include the primary antibody dilution, antigen retrieval conditions, and the effectiveness of the blocking steps.

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